Ethyl 3,4-dibromobenzoate

Description

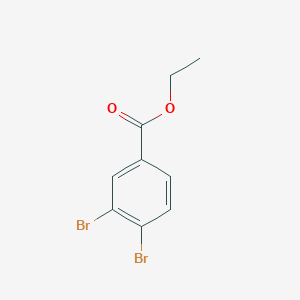

Ethyl 3,4-dibromobenzoate is a brominated aromatic ester derivative of benzoic acid, characterized by bromine substituents at the 3- and 4-positions of the benzene ring and an ethyl ester group. Brominated benzoates are often utilized as intermediates in coupling reactions, polymer synthesis, or sensors due to their electron-withdrawing properties and stability .

Propriétés

IUPAC Name |

ethyl 3,4-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYLGKGKNMCPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484725 | |

| Record name | ethyl 3,4-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60469-88-7 | |

| Record name | ethyl 3,4-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3,4-dibromobenzoate can be synthesized through the esterification of 3,4-dibromobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process generally includes the following steps:

Bromination: Bromination of benzoic acid to obtain 3,4-dibromobenzoic acid.

Esterification: Esterification of 3,4-dibromobenzoic acid with ethanol using a suitable catalyst.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3,4-dibromobenzoic acid and ethanol.

Substitution Reactions: The bromine atoms on the benzene ring can be substituted by other nucleophiles under appropriate reaction conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Hydrolysis: 3,4-dibromobenzoic acid and ethanol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 3,4-dibromobenzoate is widely used in scientific research due to its versatile properties. Some of its applications include:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

Materials Science: Utilized in the synthesis of materials with specific properties for industrial applications.

Mécanisme D'action

The mechanism of action of ethyl 3,4-dibromobenzoate involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may act as an intermediate in the synthesis of compounds that target specific enzymes or receptors. The presence of bromine atoms and the ester group allows for diverse chemical modifications, enabling the exploration of different biological activities.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares ethyl 3,4-dibromobenzoate with its positional isomers and methyl-substituted analogs, based on available evidence:

Key Observations:

Positional Isomerism : Ethyl 3,5-dibromobenzoate and ethyl 2,4-dibromobenzoate share the same molecular formula (C₉H₈Br₂O₂) and weight (307.97 g/mol) but differ in bromine substitution patterns. The 3,5-isomer may exhibit distinct reactivity in electrophilic substitution due to symmetric bromine placement, whereas the 2,4-isomer could display steric effects influencing reaction pathways .

Methyl esters often exhibit higher melting points compared to ethyl analogs due to reduced steric hindrance .

Functional Group Modifications : The addition of a hydroxyl group (e.g., methyl 3,5-dibromo-4-hydroxybenzoate) introduces hydrogen-bonding capability, enhancing polarity and enabling coordination with metal ions—a feature relevant to sensor applications .

Activité Biologique

Ethyl 3,4-dibromobenzoate (CAS 60469-88-7) is an organic compound characterized by its unique structure, which includes bromine substituents at the 3 and 4 positions of the benzene ring and an ethyl ester group. This molecular configuration allows for diverse biological activities, making it a subject of interest in various fields, including pharmacology and microbiology.

Chemical Structure and Properties

Molecular Formula: C9H8Br2O2

Molecular Weight: 292.97 g/mol

Physical State: Colorless to pale yellow liquid

Solubility: Soluble in organic solvents

The presence of bromine atoms enhances the compound's reactivity, allowing it to interact with various biological targets, which may disrupt cellular processes in microorganisms and potentially exhibit therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or modification of their activity. The compound's ester group also facilitates metabolic transformations, resulting in active metabolites that may exert biological effects .

Biological Activities

Study 1: Antimicrobial Activity

A study conducted on various dibromobenzoate derivatives found that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The mechanism was hypothesized to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways .

Study 2: Efflux Pump Inhibition

In a study exploring the efflux pump inhibitory activity of phenolic compounds, structural analogs of this compound demonstrated significant reductions in drug efflux rates in resistant bacterial strains. These findings suggest that modifications to the dibromobenzoate structure could enhance its EPI properties .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2,4-dibromobenzoate | C9H8Br2O2 | Bromine at different positions; unique reactivity |

| Ethyl 3,5-dibromobenzoate | C9H8Br2O2 | Different substitution pattern; varied applications |

| Ethyl 3,4-dichlorobenzoate | C9H8Cl2O2 | Chlorine instead of bromine; differing properties |

The distinct positioning of bromine atoms at the 3 and 4 positions on the benzene ring imparts unique chemical reactivity compared to its analogs. This specificity is particularly beneficial in synthetic applications where regioselectivity is crucial .

Q & A

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .

Q. Advanced

- Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with 5% sodium thiosulfate to reduce bromine toxicity.

- Waste disposal : Segregate halogenated waste under EPA guidelines (e.g., RCRA code U030) .

How can researchers resolve contradictions in spectral data for this compound derivatives?

Advanced

Contradictions often arise from:

- Tautomerism : For hydroxylated derivatives (e.g., Ethyl 3,4-dihydroxybenzoate), keto-enol tautomerism alters NMR shifts. Use deuterated DMSO to stabilize enolic forms .

- Residual solvents : CDCl₃ peaks in H NMR may overlap with aromatic signals. Re-crystallize samples or use deuterated DMSO .

- Isomeric mixtures : Employ 2D NMR (COSY, HSQC) to distinguish ortho/para bromination patterns .

What methodologies assess the biological activity of this compound derivatives?

Q. Advanced

- Anti-inflammatory assays : Measure NF-κB inhibition in RAW 264.7 macrophages via luciferase reporter gene assays, comparing IC₅₀ values to positive controls (e.g., dexamethasone) .

- Antimicrobial screening : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Brominated esters often disrupt membrane integrity .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity indices .

How can reaction conditions be optimized to improve yields in this compound synthesis?

Q. Advanced

- Solvent selection : Dichloromethane (DCM) enhances bromine solubility, while DMF accelerates esterification but risks side reactions.

- Catalysts : Add FeCl₃ (5 mol%) to polarize the aromatic ring, improving bromine electrophilicity .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, achieving ~85% yield with reduced di-brominated byproducts .

What are the stability considerations for this compound under varying storage conditions?

Q. Basic

- Light sensitivity : Store in amber vials at 4°C to prevent photolytic debromination.

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .

Q. Advanced

- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for degradation products (e.g., 3,4-dibromobenzoic acid) .

How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- Suzuki-Miyaura coupling : Bromine at the para position activates the aryl ring for Pd-catalyzed coupling. Use Pd(PPh₃)₄ and aryl boronic acids in THF/Na₂CO₃ (2M) at 80°C .

- Ullmann coupling : Ethyl esters act as electron-withdrawing groups, enhancing Cu-mediated coupling with amines. Optimize with 1,10-phenanthroline as a ligand .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.